S-(2-anilino-2-oxoethyl) carbamothioate

Description

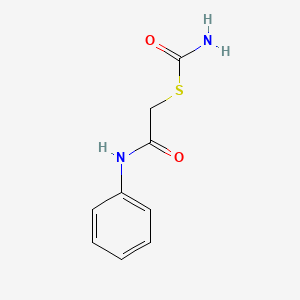

S-(2-anilino-2-oxoethyl) carbamothioate is a thiocarbamate derivative characterized by a carbamothioate (N–C(=S)–O) backbone linked to a 2-anilino-2-oxoethyl group.

Properties

IUPAC Name |

S-(2-anilino-2-oxoethyl) carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c10-9(13)14-6-8(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINNGQDMFZTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063876 | |

| Record name | S-[2-Oxo-2-(phenylamino)ethyl] thiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-95-5 | |

| Record name | Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, S-(2-oxo-2-(phenylamino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF uctl-1766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-[2-Oxo-2-(phenylamino)ethyl] thiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Carbamoyl chloride reacts with a thiolate anion (generated by deprotonating thiophenol with a base) in a nucleophilic substitution (SN2) mechanism. The thiolate attacks the electrophilic carbonyl carbon, displacing chloride and forming the thiocarbamate bond:

Typical Conditions

Limitations

-

Reliance on toxic phosgene derivatives.

-

Byproduct (HCl) necessitates neutralization, complicating purification.

Catalytic Reductive Carbonylation of Aromatic Nitro Compounds

A patent-pending methodology (CN1721402A) avoids phosgene by employing carbon monoxide (CO) as a carbonyl source. This approach couples aromatic nitro compounds (e.g., nitrobenzene) with thiols under catalytic conditions.

Reaction Steps

-

Nitro Group Reduction : CO reduces the nitro group to an amine.

-

Thiocarbamate Formation : The in situ-generated amine reacts with CO and thiol to form the thiocarbamate.

Optimized Parameters

Advantages

-

Atom-economical (utilizes CO as a carbonyl source).

-

Avoids hazardous phosgene.

Condensation of Amines with Thiocarbamate Precursors

Modern approaches leverage condensation reactions between 2-anilinoacetamide derivatives and thiocarbamoylating agents. VulcanChem reports a generalized protocol for analogous compounds:

Procedure

-

Amide Formation : React 2-chloroacetamide with aniline to form 2-anilinoacetamide.

-

Thiocarbamoylation : Treat the amide with potassium thiocyanate (KSCN) in acidic conditions:

Conditions

-

Solvent : Acetonitrile or dimethylformamide (DMF).

-

Catalyst : p-Toluenesulfonic acid (PTSA).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Toxicity Concerns | Scalability |

|---|---|---|---|

| Carbamoyl Chloride | 40–60 | High (phosgene) | Limited |

| Reductive Carbonylation | 85–92 | Moderate (CO) | High (industrial) |

| Condensation | 70–78 | Low | Moderate |

Key Observations :

-

The carbonylation method offers superior yields and scalability but requires high-pressure equipment.

-

Condensation routes balance safety and efficiency, making them suitable for laboratory-scale synthesis.

Industrial-Scale Production Considerations

For bulk manufacturing, the catalytic reductive carbonylation method is preferred due to its continuous flow compatibility and high atom economy . Automated reactors enable precise control of CO pressure and temperature, minimizing side reactions. Challenges include catalyst recycling and CO handling infrastructure.

Chemical Reactions Analysis

Types of Reactions

S-(2-anilino-2-oxoethyl) carbamothioate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the anilino or oxoethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

S-(2-anilino-2-oxoethyl) carbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-anilino-2-oxoethyl) carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Research Findings and Gaps

- Mechanistic Insights: Analogues like tri-allate disrupt fatty acid elongation in weeds by inhibiting acetyl-CoA carboxylase . The anilino group in this compound may similarly interfere with plant enzyme systems.

- Toxicity Data : Di-allate and tri-allate have moderate mammalian toxicity (LD₅₀ ~300 mg/kg in rats), necessitating caution in extrapolating safety profiles for the target compound .

Biological Activity

S-(2-anilino-2-oxoethyl) carbamothioate is an organic compound recognized for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Overview

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀N₂O₂S

- CAS Number : 5428-95-5

The compound features a unique structure that includes an anilino group, an oxoethyl group, and a carbamothioate moiety, contributing to its diverse reactivity and biological potential.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways essential for the survival of pathogens.

- Signal Transduction Modulation : It may influence various signaling pathways within cells, potentially altering cellular responses to stimuli.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. In vitro studies have shown that it can inhibit the growth of various fungal strains, including:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing antifungal agents.

Antibacterial Properties

The antibacterial activity of this compound has also been documented. It demonstrates effectiveness against several bacterial strains, as summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate a promising antibacterial profile, warranting further investigation into its therapeutic applications.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound involved treating infected mice with varying doses of the compound. The results showed a significant reduction in fungal load in treated subjects compared to controls. The study concluded that the compound could serve as a potential therapeutic agent for systemic fungal infections.

Case Study 2: Antibacterial Activity in Clinical Isolates

Another case study focused on clinical isolates of Staphylococcus aureus and Escherichia coli. The researchers evaluated the compound's effectiveness in vitro and in vivo. The findings indicated that this compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy.

Q & A

Q. What are the optimized synthetic routes for S-(2-anilino-2-oxoethyl) carbamothioate, and how can reaction yields be improved?

The compound is synthesized via condensation of chloracetic acid, ammonium thiocyanate, and p-phenylenediamine in anhydrous ethanol under reflux. Key steps include refluxing for 1.5 hours until precipitation occurs, followed by purification via automated flash chromatography (yield: 22%) . To improve yields:

- Optimize stoichiometry of reactants (e.g., molar ratios of chloracetic acid to thiocyanate).

- Test alternative solvents (e.g., THF or DMF) for better solubility of intermediates.

- Employ inert atmospheres (e.g., argon) to minimize side reactions.

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., thiocarbamate S–C=O at ~170 ppm in NMR).

- Mass spectrometry : Verify molecular ion peaks matching the molecular formula (e.g., ESI-MS for [M+H]).

- Elemental analysis : Ensure <1% deviation from theoretical C, H, N, S content.

- X-ray crystallography (if crystals are obtainable): Resolve the crystal structure using programs like SHELXL .

Q. What solvents and conditions are suitable for recrystallizing this compound?

The compound is reported to form a white powder after purification. Suitable recrystallization solvents include:

- Ethanol/water mixtures (for high polarity).

- Ethyl acetate/hexane gradients (for moderate polarity).

- Test solubility at elevated temperatures (50–70°C) and cool slowly to room temperature to optimize crystal growth .

Advanced Research Questions

Q. How do structural modifications to the anilino or carbamothioate groups affect biological activity?

Structural analogs (e.g., N-(2-anilino-2-oxoethyl)benzamide) demonstrate that:

- Anilino substituents : Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and binding to biological targets like proteases .

- Carbamothioate moiety : Replacing the sulfur atom with oxygen reduces thiol-mediated reactivity, impacting enzyme inhibition (e.g., bacterial proteases) .

- Biological assays : Test derivatives against pancreatic β-cell apoptosis models to evaluate therapeutic potential for diabetes .

Q. What computational methods are recommended to study the interaction of S-(2-anilino-2-oxoethyl) carbamothioate with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with protease active sites.

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) over 100+ ns to assess stability.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How should researchers address contradictions in spectroscopic data or bioassay results for this compound?

Contradictions may arise from:

- Impurity artifacts : Re-purify the compound and re-run assays (e.g., HPLC purity >98%).

- Solvent effects : Test bioactivity in multiple solvent systems (e.g., DMSO vs. saline).

- Assay variability : Use positive controls (e.g., known protease inhibitors) to validate experimental conditions .

Q. What strategies can resolve crystallographic disorder in S-(2-anilino-2-oxoethyl) carbamothioate structures?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals.

- Disorder modeling : Split occupancy for overlapping atoms (e.g., solvent molecules) and apply restraints to thermal parameters.

- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for S-(2-Anilino-2-oxoethyl) Carbamothioate

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Chloracetic acid, NHSCN, p-phenylenediamine | |

| Solvent | Anhydrous ethanol | |

| Reaction Time | 1.5 hours (reflux) | |

| Purification Method | Automated flash chromatography | |

| Yield | 22% |

Q. Table 2. Analytical Data for Structural Validation

| Technique | Expected Outcome | Reference |

|---|---|---|

| NMR | δ 7.2–7.4 (aromatic H), δ 4.1 (CH) | |

| NMR | δ 170 (C=O), δ 45 (S–CH) | |

| ESI-MS | [M+H] at m/z 255.3 (CHNOS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.